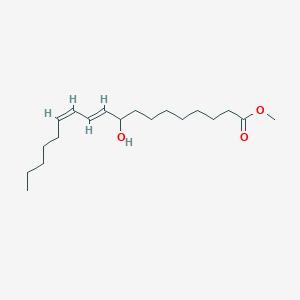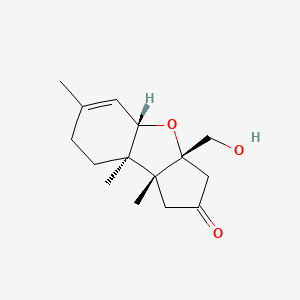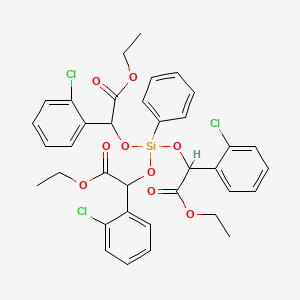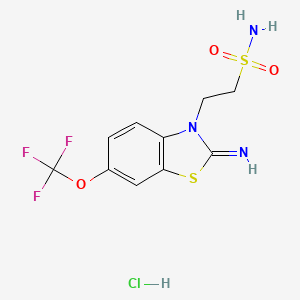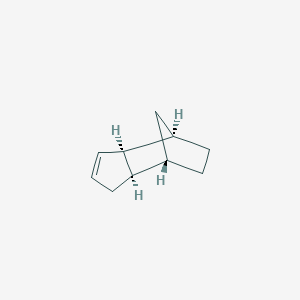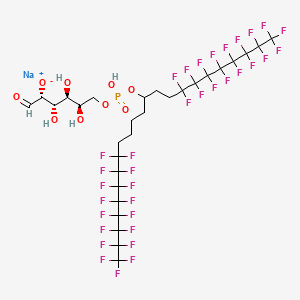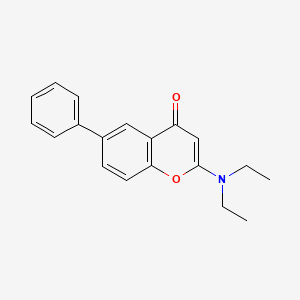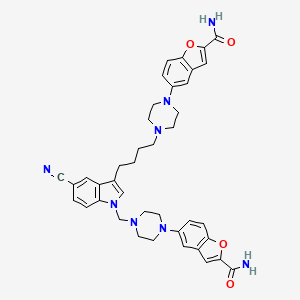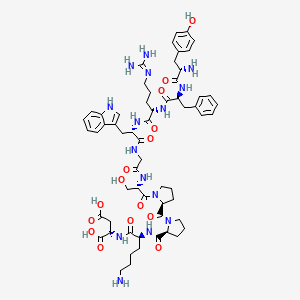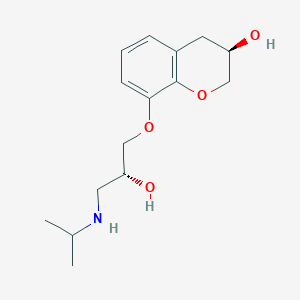
Denitronipradilol, (R,R)-(+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denitronipradilol, (R,R)-(+/-)- is a chemical compound with the molecular formula C15H23NO4 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Denitronipradilol, (R,R)-(+/-)- involves several steps. One common method starts with the preparation of the intermediate compound, 3,4-dihydro-8-(2-hydroxy-3-(isopropylamino)propoxy)-2H-1-benzopyran-3-ol. This intermediate is then subjected to further reactions to obtain the final product. The reaction conditions typically involve the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of Denitronipradilol, (R,R)-(+/-)- is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Denitronipradilol, (R,R)-(+/-)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Denitronipradilol, (R,R)-(+/-)- can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Denitronipradilol, (R,R)-(+/-)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a beta-blocker for the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of Denitronipradilol, (R,R)-(+/-)- involves its interaction with specific molecular targets in the body. It acts as a beta-blocker by binding to beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparaison Avec Des Composés Similaires
Denitronipradilol, (R,R)-(+/-)- can be compared with other beta-blockers such as propranolol and atenolol. While all these compounds share a similar mechanism of action, Denitronipradilol, (R,R)-(+/-)- is unique due to its specific molecular structure, which may confer different pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
These compounds are also used as beta-blockers and have similar therapeutic applications, but they differ in their chemical structures and specific effects on the body.
Propriétés
Numéro CAS |
100922-05-2 |
|---|---|
Formule moléculaire |
C15H23NO4 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
(3R)-8-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H23NO4/c1-10(2)16-7-13(18)9-19-14-5-3-4-11-6-12(17)8-20-15(11)14/h3-5,10,12-13,16-18H,6-9H2,1-2H3/t12-,13-/m1/s1 |
Clé InChI |
GEKRLAMHPJMGFS-CHWSQXEVSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=CC2=C1OC[C@@H](C2)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


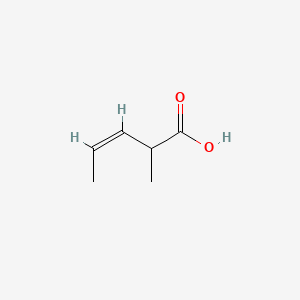
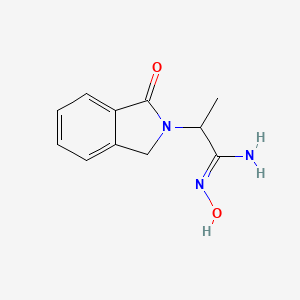
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
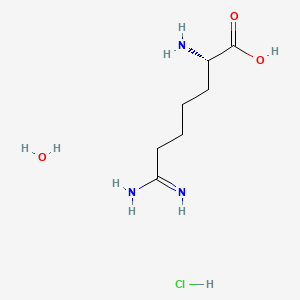
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
